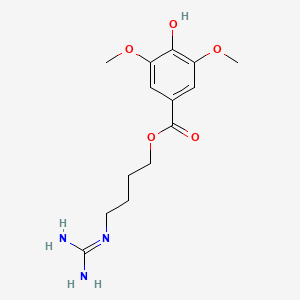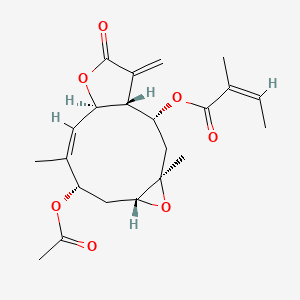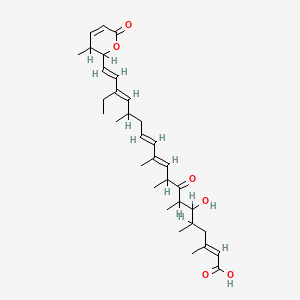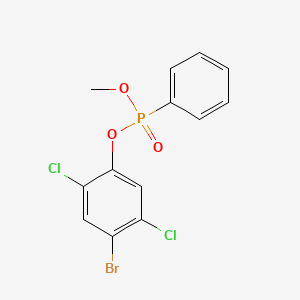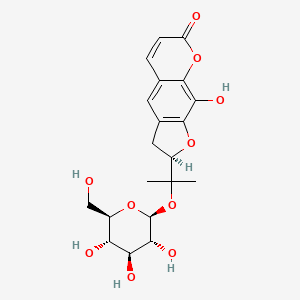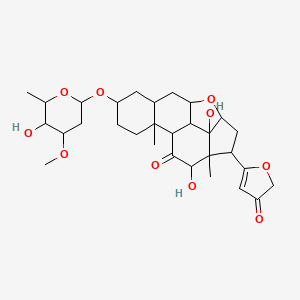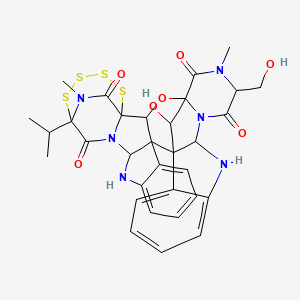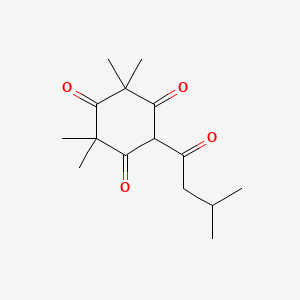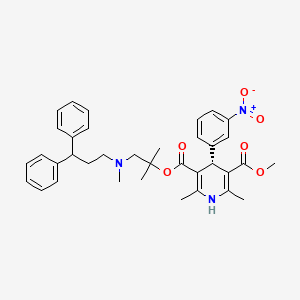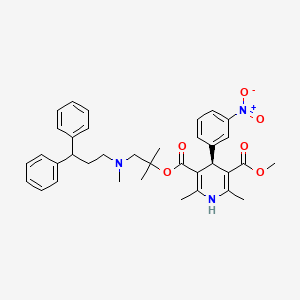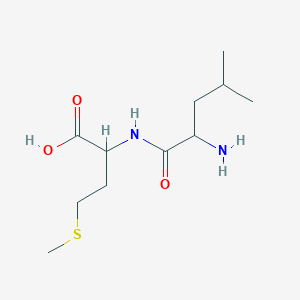
H-Leu-Met-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucylmethionine can be synthesized through peptide bond formation between leucine and methionine. This typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of leucylmethionine may involve microbial fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to overproduce the desired dipeptide. The fermentation process is optimized to achieve high yields, and the product is subsequently purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Leucylmethionine can undergo various chemical reactions, including:
Oxidation: Methionine residues in leucylmethionine can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: The amino and carboxyl groups in leucylmethionine can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bond .
Major Products Formed
The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted derivatives of leucylmethionine .
Scientific Research Applications
Leucylmethionine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: Leucylmethionine is used in studies of protein synthesis and degradation, as well as in investigations of amino acid metabolism.
Medicine: The compound is explored for its potential therapeutic effects, including its role in modulating immune responses and its antioxidant properties.
Industry: Leucylmethionine is used in the production of specialized peptides and as a nutritional supplement in animal feed
Mechanism of Action
Leucylmethionine exerts its effects through various molecular targets and pathways. The leucine residue activates the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in protein synthesis and energy metabolism. Methionine residues contribute to the compound’s antioxidant properties by scavenging reactive oxygen species .
Comparison with Similar Compounds
Leucylmethionine can be compared with other dipeptides such as:
Leucylvaline: Similar in structure but contains valine instead of methionine.
Methionylglycine: Contains glycine instead of leucine.
Leucylalanine: Contains alanine instead of methionine.
Leucylmethionine is unique due to the presence of both leucine and methionine, which confer distinct biochemical properties such as activation of the mTOR pathway and antioxidant activity .
Properties
CAS No. |
36077-39-1 |
|---|---|
Molecular Formula |
C11H22N2O3S |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H22N2O3S/c1-7(2)6-8(12)10(14)13-9(11(15)16)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
NTISAKGPIGTIJJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)[O-])[NH3+] |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)N |
Appearance |
Solid powder |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leucylmethionine; Leu-met; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


